molecular formula C19H15N5O4S B2523190 N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 836663-39-9

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Katalognummer: B2523190
CAS-Nummer: 836663-39-9
Molekulargewicht: 409.42
InChI-Schlüssel: WONDFDXNDHDJGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused imidazo[1,2-a]pyrimidine core linked to a substituted benzene sulfonamide moiety. Its molecular formula is C₁₉H₁₆N₆O₄S (molecular weight: 432.43 g/mol). Key structural features include:

  • Imidazo[1,2-a]pyrimidine: A bicyclic system with a bridgehead nitrogen, enabling π-π stacking and hydrogen-bonding interactions.
  • Substituted benzene sulfonamide: A methyl group at position 4 and a nitro group at position 3, conferring electron-withdrawing effects and influencing solubility and reactivity.

Eigenschaften

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-13-3-8-16(11-18(13)24(25)26)29(27,28)22-15-6-4-14(5-7-15)17-12-23-10-2-9-20-19(23)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDFDXNDHDJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 372.40 g/mol. The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide. For instance:

  • Inhibition of Kinases : Compounds containing imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GIST) . This inhibition suggests a pathway for developing targeted therapies for cancers driven by mutated c-KIT.
  • Cell Growth Inhibition : Studies have demonstrated that similar compounds exhibit significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory properties. Research indicates that derivatives of sulfonamides can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study synthesized various pyrimidine derivatives and evaluated their anticancer activity. One compound exhibited an IC50 value significantly lower than that of the standard drug 5-Fluorouracil, indicating superior efficacy against MCF-7 cells . This highlights the potential of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide as a lead compound for further development.

Case Study 2: Inhibition of Kinase Activity

In another investigation, a series of imidazo[1,2-a]pyrimidine derivatives were tested for their ability to inhibit c-KIT kinase across multiple mutations. The results showed promising inhibitory effects, suggesting that these compounds could be developed into effective treatments for GISTs and other malignancies associated with c-KIT mutations .

Wirkmechanismus

The mechanism of action of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound may interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[3,4-d]pyrimidine Derivatives

Example from :

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core: Pyrazolo[3,4-d]pyrimidine (vs. imidazo[1,2-a]pyrimidine in the target compound). Substituents: Fluorinated chromen-4-one and methylbenzenesulfonamide. Molecular Weight: 589.1 g/mol (vs. 432.43 g/mol for the target). Properties: Higher lipophilicity due to the chromenone moiety; melting point 175–178°C .

Imidazo[4,5-b]pyridine Derivatives

Example from :

  • 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
    • Core : Imidazo[4,5-b]pyridine (isomeric to imidazo[1,2-a]pyrimidine).
    • Substituents : Ethylsulfonyl and trifluoromethyl groups.
    • Key Difference : Trifluoromethyl enhances metabolic stability; ethylsulfonyl increases polarity .

Thiazolyl and Pyridinyl Sulfonamides

Example from :

  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Core: Pyridine (simpler monocyclic structure vs. fused bicyclic). Substituents: Aniline and methyl groups.

Physicochemical and Functional Comparisons

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Imidazo[1,2-a]pyrimidine 432.43 4-methyl-3-nitrobenzenesulfonamide High electron deficiency (nitro group)
Pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine 589.1 Fluorinated chromenone, methyl High lipophilicity, MP 175–178°C
Imidazo[4,5-b]pyridine () Imidazo[4,5-b]pyridine ~450 (estimated) Ethylsulfonyl, trifluoromethyl Enhanced metabolic stability
N-(2-anilinopyridin-3-yl)-4-methyl-BSA () Pyridine ~330 (estimated) Aniline, methyl Improved solubility

Research Findings and Implications

  • Structural Influence on Activity: The nitro group in the target compound likely enhances electrophilicity, making it a candidate for covalent binding to cysteine residues in enzymes . Imidazo[1,2-a]pyrimidine’s fused system may improve target affinity compared to monocyclic cores like pyridine .
  • Therapeutic Potential: Analogues with sulfonamide linkages (e.g., ) show precedent in kinase inhibition, suggesting the target compound could be optimized for similar pathways .

Biologische Aktivität

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H15N5O3S
  • Molecular Weight : 357.39 g/mol
  • Key Functional Groups : Nitro group, sulfonamide group, imidazo[1,2-a]pyrimidine moiety.

Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : The imidazo[1,2-a]pyrimidine scaffold has been shown to inhibit c-KIT kinase, which is implicated in several cancers. This inhibition is crucial for the development of targeted cancer therapies .
  • COX-2 Inhibition : Some derivatives demonstrate selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies suggest that these compounds can effectively reduce COX-2 activity, offering potential anti-inflammatory benefits .

Anticancer Activity

Several studies have evaluated the anticancer effects of related compounds:

  • Cell Line Studies : Compounds similar to N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). For instance, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain derivatives exhibit significant anti-nociceptive effects. For example, one study reported an ED50 of 5.75 mg/kg in a writing reflex test model, showcasing the compound's potential as an analgesic agent .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/ED50 ValuesReference
AnticancerN-(4-{imidazo[1,2-a]}...0.126 μM (MDA-MB-231)
COX-2 Inhibition5aIC50: 0.05 μM
Anti-nociceptive5dED50: 5.75 mg/kg

Q & A

Q. Structural-Activity Relationship (SAR) Insights :

Modification Site Impact on Activity Evidence
Nitro group position Para-nitro (vs. meta) enhances kinase inhibition but may increase cytotoxicity .
Imidazo[1,2-a]pyrimidine substituents Methyl groups at C7 improve solubility but reduce binding affinity to CDK2 .
Sulfonamide linker Bulky substituents (e.g., piperidine) improve metabolic stability but hinder membrane permeability .
Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes with targets like CDKs or PDEs, followed by in vitro kinase assays .

Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

Contradictions often arise from:

  • Pharmacokinetic variability : Poor oral bioavailability due to nitro-group metabolism .
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets .
    Resolution steps :

Perform metabolite identification (LC-MS/MS) to assess nitro-reduction products .

Optimize dosing regimens using PK/PD modeling (e.g., NONMEM) to align in vitro IC50 with plasma concentrations .

Validate selectivity via CRISPR-edited cell lines lacking the primary target .

Advanced: What computational strategies are effective for predicting off-target interactions or toxicity risks?

  • Molecular dynamics simulations to assess binding stability with off-target proteins (e.g., hERG channel) .
  • QSAR models trained on nitro-aromatic compounds to predict mutagenicity risks .
  • Docking against Tox21 databases to identify potential endocrine-disrupting activity .
    Validation : Cross-reference predictions with Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) .

Basic: What are the primary biological targets of this compound, and how are binding assays designed?

Q. Known targets :

  • Cyclin-dependent kinases (CDKs) : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC50 determination .
  • Phosphodiesterases (PDEs) : Measure cAMP/cGMP hydrolysis via ELISA .
    Assay design :
  • Include positive controls (e.g., roscovitine for CDKs) .
  • Use ATP concentrations near Km values to avoid false negatives .

Advanced: How can metabolic instability of the nitro group be addressed without compromising activity?

Q. Strategies :

  • Bioisosteric replacement : Substitute nitro with trifluoromethyl or cyano groups to maintain electron-withdrawing effects while improving stability .
  • Prodrug approaches : Mask the nitro group as a hydroxylamine derivative, activated via hypoxia-selective reductases .
    Validation : Perform microsomal stability assays (human liver microsomes) and monitor nitro-to-amine conversion rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.